NBI-27914 hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

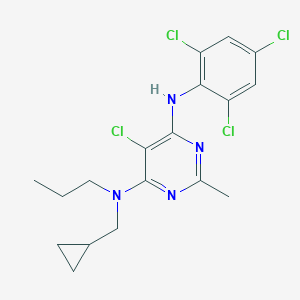

5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl4N4.ClH/c1-3-6-26(9-11-4-5-11)18-15(22)17(23-10(2)24-18)25-16-13(20)7-12(19)8-14(16)21;/h7-8,11H,3-6,9H2,1-2H3,(H,23,24,25);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMGENCTAWBLNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1CC1)C2=NC(=NC(=C2Cl)NC3=C(C=C(C=C3Cl)Cl)Cl)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl5N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NBI-27914 Hydrochloride: A Technical Guide to its Mechanism of Action as a CRF1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-27914 hydrochloride is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This central role in the body's response to stress has positioned CRF1 receptor antagonists as a significant area of research for therapeutic interventions in stress-related disorders, including anxiety, depression, and irritable bowel syndrome. This compound competitively binds to the CRF1 receptor, thereby blocking the downstream signaling cascades initiated by the binding of endogenous ligands like corticotropin-releasing factor (CRF) and urocortins. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the CRF System and this compound

The corticotropin-releasing factor (CRF) system is a critical regulator of the hypothalamic-pituitary-adrenal (HPA) axis, which governs the body's neuroendocrine, autonomic, and behavioral responses to stress. The biological effects of CRF and related peptides, such as urocortins, are mediated by two main G-protein coupled receptors: CRF1 and CRF2. The CRF1 receptor is predominantly expressed in the brain, including the pituitary gland, cortex, cerebellum, and amygdala, and is the primary mediator of the anxiogenic effects of CRF.

This compound is a small molecule antagonist that exhibits high selectivity for the CRF1 receptor over the CRF2 receptor. Its ability to cross the blood-brain barrier allows it to exert its effects within the central nervous system, making it a valuable tool for investigating the role of the CRF1 receptor in various physiological and pathological processes.

Core Mechanism of Action: CRF1 Receptor Antagonism

The primary mechanism of action of this compound is competitive antagonism at the CRF1 receptor. By occupying the ligand-binding site, NBI-27914 prevents the binding of endogenous agonists like CRF. This blockade inhibits the conformational change in the CRF1 receptor that is necessary for the activation of downstream intracellular signaling pathways.

Impact on Downstream Signaling Pathways

The CRF1 receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G-proteins. Agonist binding typically leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.

By antagonizing the CRF1 receptor, this compound effectively blocks this canonical Gs-cAMP-PKA signaling cascade.

Beyond the primary Gs-cAMP pathway, the CRF1 receptor has also been shown to couple to other G-proteins, including Gq and Gi, leading to the activation of alternative signaling pathways such as the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) cascade. This compound, as a competitive antagonist, is expected to inhibit these alternative signaling pathways as well.

Quantitative Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.

Table 1: In Vitro Binding Affinity

| Parameter | Value | Receptor/Tissue Source | Reference |

| Ki | 1.7 nM | Human CRF1 Receptor | [1] |

Table 2: In Vivo Efficacy (Preclinical Models)

| Animal Model | Species | Dose Range | Route of Administration | Observed Effect |

| Stress-Induced Defecation | Rat | 50-100 µ g/rat | Intracerebroventricular (i.c.v.) | Abolished CRF-induced and reduced stress-induced defecation |

| CRF-Induced Seizures | Infant Rat | 0.33-1.0 mg/kg | Intracerebroventricular (i.c.v.) | Dose-dependent attenuation of seizures |

| Pain-Related Synaptic Facilitation | Rat | 500 nM (in vitro slice) | N/A | Inhibited synaptic facilitation in amygdala slices from arthritic rats[2] |

| Stress-Induced Anorexia | Rat | 250-500 ng | Intra-BLA infusion | Blocked CRF-induced decreases in feeding[3] |

| Peripheral CRF-Induced Analgesia | Rat | 5 mg/kg | Intraperitoneal (i.p.) | Attenuated peripheral CRF-induced analgesic effects[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

CRF1 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a typical competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the CRF1 receptor.

Materials:

-

Cell membranes expressing the human CRF1 receptor

-

Radioligand: [125I]Tyr0-Sauvagine or other suitable CRF1 receptor radioligand

-

This compound

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4

-

Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (pre-treated with polyethylenimine)

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the CRF1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer

-

This compound at various concentrations (or vehicle for total binding)

-

A non-specific binding control (e.g., a high concentration of unlabeled CRF)

-

A fixed concentration of the radioligand

-

The membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Assessment of Anxiolytic-like Activity: The Elevated Plus Maze

The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.

Materials:

-

Elevated plus maze apparatus (two open arms and two enclosed arms)

-

Rodents (e.g., rats or mice)

-

This compound

-

Vehicle solution

-

Video tracking software

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) at a predetermined time before the test (e.g., 30-60 minutes).

-

Test Procedure:

-

Place the animal in the center of the EPM, facing one of the open arms.

-

Allow the animal to freely explore the maze for a set period (typically 5 minutes).

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis:

-

Use video tracking software to score the following parameters:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

-

Compare the results between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.

-

Conclusion

This compound is a well-characterized, potent, and selective CRF1 receptor antagonist. Its mechanism of action involves the competitive blockade of CRF1 receptors, leading to the inhibition of downstream signaling pathways, most notably the Gs-adenylyl cyclase-cAMP-PKA cascade. This action at the molecular level translates to significant effects in preclinical models of stress, anxiety, and other CNS-related disorders. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this important pharmacological tool and investigating the therapeutic potential of CRF1 receptor antagonism.

References

NBI-27914 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of NBI-27914 hydrochloride, a selective, non-peptide corticotropin-releasing factor 1 (CRF1) receptor antagonist.

Chemical Structure and Properties

This compound is a potent and selective antagonist of the CRF1 receptor.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-Chloro-N-(cyclopropylmethyl)-2-methyl-N-propyl-N'-(2,4,6-trichlorophenyl)-4,6-pyrimidinediamine hydrochloride | [3] |

| CAS Number | 1215766-76-9 | [3] |

| Molecular Formula | C₁₈H₂₀Cl₄N₄·HCl | [3] |

| Molecular Weight | 470.66 g/mol | [3] |

| Appearance | White to off-white solid | |

| Purity | ≥98% | [3] |

| Solubility | Soluble to 100 mM in ethanol and DMSO | [3] |

| Storage | Store at room temperature | [3] |

| SMILES | Cl.CCCN(CC1CC1)C1=C(Cl)C(NC2=C(Cl)C=C(Cl)C=C2Cl)=NC(C)=N1 | |

| InChI Key | CPMGENCTAWBLNW-UHFFFAOYSA-N |

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). It exhibits high affinity for the CRF1 receptor with a reported Kᵢ of 1.7 nM and shows no significant activity at CRF2 receptors.[1][2]

The CRF1 receptor is a G protein-coupled receptor (GPCR) predominantly coupled to the Gs alpha subunit, which upon activation by CRF, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). However, CRF1 receptor signaling can also be mediated through other G proteins, leading to the activation of various downstream pathways, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades. By binding to the CRF1 receptor, this compound competitively inhibits the binding of the endogenous ligand CRF, thereby blocking these downstream signaling events.

Caption: Simplified CRF1 Receptor Signaling Pathway and the inhibitory action of NBI-27914.

Pharmacological Properties

Pharmacodynamics

This compound has been shown to be efficacious in various in vivo models, demonstrating its potential as a therapeutic agent for stress-related disorders. For instance, it has been reported to block behavioral seizures in vivo.[1][2] In studies on rats, intraperitoneal (i.p.) administration of this compound has been shown to attenuate Freund's Complete Adjuvant-induced mechanical hyperalgesia and spinal nerve ligation-induced mechanical hyperalgesia and tactile allodynia.

Pharmacokinetics

Detailed pharmacokinetic data for this compound is not extensively available in the public domain. However, early reports on similar small molecule CRF1 receptor antagonists, including NBI-27914, have characterized them as being highly lipophilic. This high lipophilicity is associated with high plasma protein and tissue binding, a long elimination half-life, and potential for tissue accumulation.[4] For a related CRF1 antagonist, CP-154,526, studies in rats have shown an oral bioavailability of 27%.

| Parameter | Value | Reference |

| Lipophilicity | High | [4] |

| Plasma Protein Binding | High (inferred from lipophilicity) | [4] |

| Elimination Half-life | Long (inferred from lipophilicity) | [4] |

| Oral Bioavailability | Not specifically reported for NBI-27914. For a similar compound (CP-154,526), it is 27% in rats. |

Experimental Protocols

Synthesis

The synthesis of this compound was first reported by Chen et al. in the Journal of Medicinal Chemistry in 1996. While a detailed, step-by-step protocol is proprietary, the general synthetic scheme can be inferred from the publication. The synthesis involves a multi-step process likely starting from commercially available pyrimidine and aniline derivatives, followed by sequential substitutions and final salt formation.

Caption: Generalized workflow for the synthesis of this compound.

CRF1 Receptor Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of this compound for the CRF1 receptor.

Materials:

-

Cell membranes expressing the human CRF1 receptor

-

Radioligand (e.g., [¹²⁵I]Tyr⁰-sauvagine)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound or vehicle.

-

For non-specific binding determination, a separate set of wells should contain a high concentration of a known CRF1 ligand.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

Caption: Workflow for a CRF1 receptor binding assay.

In Vivo Administration in Rodent Models

This protocol provides a general guideline for the intraperitoneal administration of this compound to rats for behavioral studies.

Materials:

-

This compound

-

Vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline)

-

Sterile syringes and needles

-

Adult male rats (e.g., Sprague-Dawley or Wistar)

Procedure:

-

Prepare the dosing solution of this compound in the chosen vehicle on the day of the experiment. The concentration should be calculated based on the desired dose and the average weight of the animals.

-

Gently handle and restrain the rat.

-

Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.

-

Gently aspirate to ensure that the needle has not entered a blood vessel or organ.

-

Slowly inject the solution.

-

Withdraw the needle and return the animal to its home cage.

-

Observe the animal for any immediate adverse reactions.

-

Conduct behavioral testing at the appropriate time point after administration, considering the pharmacokinetic profile of the compound. For example, a pre-treatment time of 30-60 minutes is often used.

Conclusion

This compound is a valuable research tool for investigating the role of the CRF1 receptor in various physiological and pathological processes. Its high potency and selectivity make it a suitable compound for in vitro and in vivo studies aimed at understanding the complex biology of the stress response and for the preclinical evaluation of potential therapeutic strategies for stress-related disorders. Further research is warranted to fully characterize its pharmacokinetic profile and to explore its full therapeutic potential.

References

- 1. Synthesis and pharmacological characterization of novel druglike corticotropin-releasing factor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of NBI-27914 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-27914 hydrochloride is a potent and selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The development of such antagonists has been a significant focus in the pursuit of novel therapeutics for stress-related disorders, including anxiety and depression. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, with a focus on its core scientific attributes.

Discovery and Pharmacological Profile

NBI-27914 was identified as a high-affinity CRF1 receptor antagonist through a dedicated research program aimed at developing small molecule inhibitors of the CRF signaling pathway. It has been instrumental as a research tool to investigate the role of the CRF1 receptor in various physiological and pathophysiological processes.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound, establishing its potency and selectivity for the CRF1 receptor.

| Parameter | Value | Assay Type | Notes |

| Ki | 1.7 nM | Radioligand Binding Assay | Demonstrates high-affinity binding to the human CRF1 receptor. |

| Functional Antagonism | Inhibition of CRF-stimulated cAMP release | In vitro functional assay | NBI-27914 effectively blocks the intracellular signaling cascade initiated by CRF at the CRF1 receptor.[1] |

| In Vivo Efficacy | Attenuation of stress-induced ACTH release | In vivo functional assay | Peripheral administration of NBI-27914 has been shown to block the release of ACTH in response to stress, indicating its ability to cross the blood-brain barrier and engage central CRF1 receptors.[1] |

| In Vivo Efficacy | Blockade of CRF-induced seizures | In vivo functional assay | Demonstrates central nervous system activity and the ability to counteract the excitatory effects of CRF.[2] |

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. While the specific, detailed protocol from the primary literature by Chen et al. (1996) is proprietary, the general class of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, to which NBI-27914 is related, is typically synthesized through a cyclocondensation reaction.

A generalized synthetic approach involves the reaction of a substituted aminopyrazole with a β-ketoester. The resulting pyrazolo[1,5-a]pyrimidin-7(4H)-one core can then be further modified through various chemical reactions to introduce the specific substituents found in NBI-27914. The final step would involve the formation of the hydrochloride salt to improve its solubility and stability.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.

CRF1 Receptor Binding Assay

This assay is performed to determine the binding affinity (Ki) of NBI-27914 for the CRF1 receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CRF1 receptor.

-

Radioligand: [125I]Sauvagine is a commonly used radioligand for CRF receptor binding assays due to its high affinity for both CRF1 and CRF2 receptors.[1]

-

Incubation: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of NBI-27914.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of NBI-27914 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

CRF-Stimulated cAMP Functional Assay

This in vitro assay assesses the functional antagonist activity of NBI-27914 by measuring its ability to inhibit the CRF-induced production of cyclic adenosine monophosphate (cAMP).

Protocol:

-

Cell Culture: Cultured cells expressing the CRF1 receptor, such as rat anterior pituitary cells, are used.[1]

-

Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: The cells are then stimulated with a fixed concentration of CRF to induce cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing fluorescence or luminescence detection methods.

-

Data Analysis: The concentration of NBI-27914 that inhibits 50% of the CRF-stimulated cAMP production (IC50) is determined.

In Vivo CRF-Stimulated ACTH Release Assay

This in vivo assay evaluates the ability of NBI-27914 to block the physiological response to CRF in a living organism.

Protocol:

-

Animal Model: The assay is typically performed in rats.

-

Compound Administration: this compound is administered peripherally (e.g., intraperitoneally or orally).

-

CRF Challenge: After a suitable pre-treatment time, the animals are challenged with an injection of CRF to stimulate the release of Adrenocorticotropic Hormone (ACTH) from the pituitary gland.

-

Blood Sampling: Blood samples are collected at various time points after the CRF challenge.

-

ACTH Measurement: Plasma ACTH levels are quantified using a specific immunoassay (e.g., ELISA or RIA).

-

Data Analysis: The ability of NBI-27914 to attenuate the CRF-induced increase in plasma ACTH is determined.

Signaling Pathways and Experimental Workflows

Visual representations of the complex biological and experimental processes are essential for clear understanding.

Caption: CRF1 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: cAMP Functional Assay Workflow.

Conclusion

This compound stands as a significant tool in the field of neuropharmacology. Its high affinity and selectivity for the CRF1 receptor have enabled detailed investigations into the role of CRF in stress and related disorders. The experimental protocols and data presented in this guide provide a foundational understanding of the discovery and characterization of this important research compound. Further research building on this knowledge will continue to be vital in the development of novel treatments for central nervous system disorders.

References

In-Depth Technical Guide: In Vitro Characterization of NBI-27914 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-27914 hydrochloride is a potent and selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] The CRF system, particularly the CRF1 receptor, is a key mediator of the endocrine, autonomic, and behavioral responses to stress. Consequently, selective CRF1 receptor antagonists like NBI-27914 are valuable research tools and have been investigated as potential therapeutic agents for stress-related disorders such as anxiety and depression. This document provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its binding affinity and functional antagonism, supported by detailed experimental protocols and visual representations of the relevant biological pathways and workflows.

Quantitative Pharmacological Data

The in vitro activity of this compound has been primarily characterized by its high binding affinity for the CRF1 receptor.

| Parameter | Value | Receptor |

| Ki | 1.7 nM | Human CRF1 |

Table 1: Binding Affinity of this compound for the Human CRF1 Receptor.

Experimental Protocols

Radioligand Binding Assay for Ki Determination

The binding affinity (Ki) of this compound for the human CRF1 receptor was determined using a competitive radioligand binding assay. This assay measures the ability of the unlabeled compound (NBI-27914) to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell Membranes: Membranes prepared from a stable cell line expressing the recombinant human CRF1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [125I]-Sauvagine, a high-affinity radioligand for both CRF1 and CRF2 receptors.

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled CRF1 receptor ligand (e.g., 1 µM unlabeled sauvagine or CRF).

-

Instrumentation: Scintillation counter or gamma counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human CRF1 receptor to confluence.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A fixed concentration of [125I]-Sauvagine (typically at or below its Kd value).

-

Increasing concentrations of this compound.

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient period to reach equilibrium (e.g., 2 hours) with gentle agitation.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membrane-bound radioligand on the filter.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filters and measure the radioactivity retained on each filter using a scintillation or gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of NBI-27914 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

-

Functional Antagonism Assay: cAMP Accumulation

This compound's functional antagonist activity can be assessed by its ability to inhibit CRF-stimulated cyclic AMP (cAMP) accumulation in cells expressing the CRF1 receptor.

Materials:

-

Cell Line: A cell line endogenously expressing the CRF1 receptor (e.g., AtT-20 mouse pituitary tumor cells) or a cell line stably transfected with the human CRF1 receptor (e.g., HEK293 or CHO cells).

-

Agonist: Corticotropin-releasing factor (CRF).

-

Test Compound: this compound.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Stimulation Buffer: A buffer compatible with the chosen cAMP assay kit, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Culture and Seeding:

-

Culture the chosen cell line to the appropriate density.

-

Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.

-

-

Antagonist Pre-incubation:

-

Remove the culture medium and replace it with stimulation buffer containing various concentrations of this compound.

-

Pre-incubate the cells with the antagonist for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Stimulation:

-

Add a fixed concentration of CRF (typically the EC80 concentration to elicit a robust response) to the wells already containing the antagonist.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.

-

Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the CRF-stimulated cAMP production.

-

Signaling Pathways

This compound exerts its effects by blocking the signaling cascade initiated by the binding of CRF to the CRF1 receptor. The primary signaling pathway involves the activation of a Gs protein, leading to increased adenylyl cyclase activity and subsequent cAMP production.

Conclusion

This compound is a high-affinity, selective CRF1 receptor antagonist. Its in vitro characterization through radioligand binding and functional assays confirms its potent inhibitory activity at this receptor. The detailed protocols provided herein serve as a guide for the continued investigation of NBI-27914 and other CRF1 receptor modulators in the context of stress-related research and drug discovery.

References

The Pharmacological Profile of NBI-27914: A Selective CRF1 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of NBI-27914, a selective and potent non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of CRF1 antagonism in stress-related disorders.

Introduction

Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress. Its actions are primarily mediated through two G-protein coupled receptors, CRF1 and CRF2. The CRF1 receptor is predominantly expressed in brain regions associated with stress and anxiety, such as the pituitary, cortex, cerebellum, and amygdala, making it a prime therapeutic target for stress-related pathologies. NBI-27914 has emerged as a valuable research tool and a lead compound for investigating the role of the CRF1 system in various physiological and pathological processes.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of NBI-27914.

Table 1: In Vitro Binding Affinity of NBI-27914

| Parameter | Receptor | Value | Species | Reference |

| Ki | CRF1 | 1.7 nM | Human | [1] |

| Selectivity | CRF2 | No significant affinity | Human | [1] |

Table 2: In Vitro Functional Antagonist Potency of NBI-27914 (Representative)

| Assay | Cell Line | Parameter | Value (approx.) | Reference Context |

| cAMP Inhibition | CHO-K1 (expressing human CRF1) | IC50 | 1 - 5 nM | Based on a similar CRF1 antagonist from Neurocrine Biosciences[2] |

| ACTH Release Inhibition | Primary rat pituitary cells | EC50 | 70 nM | [3] |

Table 3: In Vivo Efficacy of NBI-27914 in Animal Models

| Animal Model | Species | Administration Route | Dose Range | Observed Effect |

| Stress-Induced Anxiety | Rat | i.p. | 1 - 10 mg/kg | Attenuation of anxiety-like behaviors |

| CRF-Induced Seizures | Rat | i.c.v. | 0.33 - 1.0 mg/kg | Dose-dependent attenuation of seizures |

| Inflammatory Pain | Rat | i.p. | 10 mg/kg | Reversal of thermal hyperalgesia |

| Stress-Induced Colonic Motility | Rat | i.c.v. | 50 - 100 µ g/rat | Abolished CRF-induced colonic response[4] |

Experimental Protocols

Radioligand Binding Assay (for Ki Determination)

Objective: To determine the binding affinity (Ki) of NBI-27914 for the human CRF1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CRF1 receptor.

-

Radioligand: [125I]-Sauvagine, a high-affinity ligand for both CRF1 and CRF2 receptors, is commonly used.[5]

-

Assay Conditions: The binding assay is performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA).

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled NBI-27914.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 2 hours at room temperature).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold buffer to remove non-specific binding.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of NBI-27914 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Functional Antagonism Assay (cAMP Inhibition)

Objective: To determine the functional potency (IC50) of NBI-27914 in inhibiting CRF-stimulated cyclic AMP (cAMP) production.

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing the human CRF1 receptor are cultured in appropriate media.[2]

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of NBI-27914 for a defined period (e.g., 15-30 minutes).

-

Stimulation: CRF is added to the wells at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a specific time (e.g., 15-30 minutes) to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: The concentration of NBI-27914 that inhibits 50% of the CRF-stimulated cAMP production (IC50) is determined by non-linear regression analysis of the dose-response curve.

In Vivo Behavioral Assay (Elevated Plus Maze)

Objective: To assess the anxiolytic-like effects of NBI-27914 in rodents.

Methodology:

-

Apparatus: The elevated plus maze consists of four arms (two open, two enclosed) arranged in a plus shape and elevated from the floor.[7]

-

Animals: Adult male rats or mice are used.

-

Drug Administration: NBI-27914 or vehicle is administered intraperitoneally (i.p.) at specified doses (e.g., 1, 3, or 10 mg/kg) at a set time before the test (e.g., 30-60 minutes).

-

Test Procedure: Each animal is placed in the center of the maze facing an open arm and is allowed to explore freely for a fixed period (e.g., 5 minutes).

-

Data Collection: The session is recorded by a video camera, and the following parameters are scored: time spent in the open arms, number of entries into the open arms, time spent in the closed arms, and number of entries into the closed arms.

-

Data Analysis: Anxiolytic-like activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group. Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways

The CRF1 receptor is a class B G-protein coupled receptor that can couple to multiple G-protein subtypes, leading to the activation of diverse intracellular signaling cascades.

Primary Gs-cAMP-PKA Pathway

The canonical signaling pathway for the CRF1 receptor involves its coupling to the stimulatory G-protein, Gs.[8] Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[9] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular responses.[10]

Alternative Signaling Pathways

In addition to the Gs pathway, the CRF1 receptor can also couple to other G-proteins, including Gq and Gi, in a cell-type and context-dependent manner.

-

Gq/11-PLC-PKC Pathway: Coupling to Gq/11 activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

-

Gi/o Pathway: Coupling to the inhibitory G-protein, Gi/o, can lead to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. It can also lead to the activation of other signaling molecules such as Src kinase.[10][11]

Conclusion

NBI-27914 is a highly selective and potent CRF1 receptor antagonist with demonstrated efficacy in preclinical models of stress, anxiety, and pain. Its well-characterized pharmacological profile makes it an invaluable tool for elucidating the complex roles of the CRF1 system in both health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of CRF1 antagonism.

References

- 1. Structure insights into selective coupling of G protein subtypes by a class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CRF1 and CRF2 antagonists disclosed in Neurocrine Biosciences patent | BioWorld [bioworld.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. Role of CRF receptor 1 in central CRF-induced stimulation of colonic propulsion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 8. CRF stimulates adenylate cyclase activity in the intermediate lobe of the pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Presence of corticotropin-releasing factor-stimulated adenylate cyclase activity in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence that corticotropin-releasing factor receptor type 1 couples to Gs- and Gi-proteins through different conformations of its J-domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights into mechanisms of corticotropin-releasing hormone receptor signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

Initial Preclinical Studies of NBI-27914 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-27914 hydrochloride is a selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). CRF1 receptors are pivotal in mediating the body's response to stress and have been implicated in the pathophysiology of anxiety, depression, and other stress-related disorders. As such, CRF1 antagonists like NBI-27914 have been investigated for their therapeutic potential in these conditions. This document provides a comprehensive summary of the initial preclinical findings for this compound, focusing on its pharmacodynamic properties, in vivo efficacy, and what is publicly known about its pharmacokinetic and toxicological profiles.

Pharmacodynamics

NBI-27914 demonstrates high affinity and selectivity for the human CRF1 receptor. In vitro binding assays have been crucial in characterizing its primary pharmacological action.

Receptor Binding Affinity

| Target | Assay Type | Ligand | Test Species | Ki (nM) | Reference |

| CRF1 Receptor | Radioligand Binding | [125I]Tyr0-oCRF | Human | 1.7 | [1][2] |

| CRF2 Receptor | - | - | - | No activity | [1][2] |

In Vivo Efficacy

Preclinical studies in rodent models have demonstrated the potential of NBI-27914 in mitigating the effects of stress and pain, consistent with the blockade of the CRF1 receptor.

Pain Models

| Model | Species | Dosing Route | Effective Dose (mg/kg) | Effect | Reference |

| Referred Abdominal Pain (Indomethacin-induced) | Rat | Intraperitoneal | 3-30 | Attenuation of pain at the highest dose, effective at 4 and 24 hours post-indomethacin | [3] |

| Mechanical Hyperalgesia (Freund's Complete Adjuvant-induced) | Rat | Intraperitoneal | 1-10 | Dose-dependent attenuation | [3] |

| Thermal Hyperalgesia | Rat | Intraperitoneal | 10 | Reversal of hyperalgesia | [3] |

| Spinal Nerve Ligation | Rat | Intraperitoneal | 5-10 | Attenuation of mechanical hyperalgesia and tactile allodynia | [3] |

Seizure Models

| Model | Species | Dosing Route | Effective Dose | Effect | Reference |

| CRF-induced Seizures | Infant Rat | Intracerebroventricular | 0.33 - 1.0 mg/kg | Dose-dependent increase in seizure latency and decrease in duration. Higher doses blocked behavioral seizures and prevented epileptic discharges in the amygdala. | [4] |

| CRF-induced Seizures | Infant Rat | Intraperitoneal | 20 mg/kg | Markedly increased latency and decreased duration of seizures when administered 30-40 minutes prior to CRF infusion. | [4] |

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound, such as Cmax, Tmax, AUC, and bioavailability, are not extensively available in the public domain. However, literature on early-generation CRF1 antagonists generally characterizes them as being highly lipophilic, possessing high plasma protein binding, and having a long elimination half-life.[5] These properties can contribute to tissue accumulation and may be associated with toxicity.[5]

Toxicology

Specific preclinical toxicology data for this compound, including metrics like LD50 and No-Observed-Adverse-Effect Level (NOAEL), are not publicly available. Early reports on this class of compounds indicated potential toxicity concerns, which may have been related to their high lipophilicity and long half-lives.[5]

Experimental Protocols

The following are detailed methodologies for key types of experiments typically used in the preclinical evaluation of compounds like NBI-27914.

CRF1 Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for the CRF1 receptor.

1. Materials:

-

Human recombinant CRF1 receptor-expressing cell membranes.

-

Radioligand: [125I]Tyr0-ovine CRF (oCRF).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.

-

Non-specific binding control: 1 µM unlabeled CRF.

-

Test compound (this compound) at various concentrations.

-

Glass fiber filter mats.

-

Scintillation fluid and counter.

2. Procedure:

-

Prepare dilutions of the test compound in assay buffer.

-

In a 96-well plate, add assay buffer, cell membranes, radioligand, and either the test compound, vehicle, or non-specific binding control.

-

Incubate the plate at room temperature for 2 hours to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Dry the filter mats and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

1. Apparatus:

-

A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.

2. Procedure:

-

Habituate the animals to the testing room for at least 1 hour before the experiment.

-

Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection) at a specified time before the test.

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a 5-minute period.

-

Record the session using a video camera mounted above the maze.

-

An automated tracking system or a trained observer scores the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

Anxiolytic effects are indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.

-

Thoroughly clean the maze between each animal to eliminate olfactory cues.

Rodent Pharmacokinetic Study

This protocol describes a typical single-dose pharmacokinetic study in rats.

1. Animals and Housing:

-

Male Sprague-Dawley rats with jugular vein cannulas for serial blood sampling.

-

House animals individually in a controlled environment with a 12-hour light/dark cycle.

-

Fast animals overnight before dosing, with free access to water.

2. Dosing and Sample Collection:

-

Prepare the dosing formulation of this compound for intravenous (IV) and oral (PO) administration.

-

Administer a single IV bolus dose via the tail vein or a single PO dose via oral gavage.

-

Collect serial blood samples (approximately 0.2 mL each) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

-

Place blood samples into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

3. Bioanalysis:

-

Develop and validate a sensitive and specific analytical method for the quantification of NBI-27914 in plasma, typically using LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).

-

Process the plasma samples (e.g., protein precipitation or solid-phase extraction) to extract the drug.

-

Analyze the extracted samples using the validated LC-MS/MS method.

4. Data Analysis:

-

Calculate the plasma concentration of NBI-27914 at each time point.

-

Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to determine key parameters such as:

-

Cmax (maximum plasma concentration).

-

Tmax (time to reach Cmax).

-

AUC (area under the plasma concentration-time curve).

-

t1/2 (elimination half-life).

-

CL (clearance).

-

Vd (volume of distribution).

-

-

Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100.

Visualizations

Signaling Pathway of CRF1 Receptor Antagonism

Caption: Mechanism of action of NBI-27914 as a CRF₁ receptor antagonist.

Experimental Workflow for an In Vivo Efficacy Study (Elevated Plus Maze)

Caption: Workflow for assessing anxiolytic effects using the Elevated Plus Maze.

Logical Relationship of Preclinical Safety Assessment

References

- 1. Anxiogenic and aversive effects of corticotropin releasing factor (CRF) in the bed nucleus of the stria terminalis in the rat: role of CRF receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

NBI-27914 Hydrochloride: A Technical Guide to its High Selectivity for the CRF1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective binding of NBI-27914 hydrochloride to the Corticotropin-Releasing Factor Receptor 1 (CRF1) over the Corticotropin-Releasing Factor Receptor 2 (CRF2). This compound is a well-characterized non-peptide antagonist of the CRF1 receptor, a key target in the development of therapeutics for stress-related disorders. Its high selectivity is crucial for minimizing off-target effects and achieving a targeted pharmacological response.

Quantitative Data Summary

The selectivity of this compound is underscored by its high affinity for the CRF1 receptor and its negligible interaction with the CRF2 receptor. The following table summarizes the available quantitative data.

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| This compound | CRF1 | 1.7 nM | [1] |

| This compound | CRF2 | No measurable affinity | [2] |

The profound difference in binding affinity, with a potent nanomolar affinity for CRF1 and a lack of significant binding to CRF2, establishes this compound as a highly selective CRF1 antagonist. This selectivity has been consistently demonstrated in various in-vitro and in-vivo studies, where it effectively blocks CRF1-mediated actions without impacting CRF2-mediated pathways.[3][4][5][6]

Experimental Protocols

The determination of the binding affinity and functional selectivity of this compound involves specific and rigorous experimental methodologies. The following sections detail the typical protocols employed in these assessments.

Radioligand Binding Assay for CRF1 and CRF2 Receptors

This assay directly measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the CRF1 and CRF2 receptors.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing either human CRF1 or CRF2 receptors (e.g., HEK293, COS-7).

-

Radioligand: A high-affinity radiolabeled ligand that binds to both CRF receptor subtypes, such as [125I]sauvagine or [3H]-urocortin.[7]

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Typically a Tris-based buffer containing divalent cations (e.g., MgCl2) and protease inhibitors.

-

Non-specific Binding Control: A high concentration of a non-labeled CRF receptor agonist or antagonist (e.g., unlabeled sauvagine) to determine non-specific binding.

-

Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Membrane Preparation: Cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

-

Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional cAMP Assay

This assay measures the functional consequence of receptor binding by quantifying the level of cyclic adenosine monophosphate (cAMP), a key second messenger in the CRF receptor signaling pathway.

Objective: To assess the antagonist activity of this compound at the CRF1 receptor by measuring its ability to block CRF-induced cAMP production.

Materials:

-

Cell Line: A cell line (e.g., HEK293) stably expressing the CRF1 receptor.

-

CRF Agonist: Corticotropin-releasing factor (CRF) or another suitable agonist.

-

Test Compound: this compound.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or luciferase-based reporter assays).[8][9][10]

-

Cell Culture Reagents: Standard cell culture media and supplements.

Procedure:

-

Cell Culture: Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of a CRF agonist (typically at its EC80 concentration) for a specific time to induce cAMP production.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced cAMP production is quantified, and an IC50 value is determined.

Visualizations

Experimental Workflow: Radioligand Binding Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CRF Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 3. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Differential Mechanisms of CRF1 and CRF2 Receptor Functions in the Amygdala in Pain-Related Synaptic Facilitation and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential Mechanisms of CRF1 and CRF2 Receptor Functions in the Amygdala in Pain-Related Synaptic Facilitation and Behavior | Journal of Neuroscience [jneurosci.org]

- 7. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. promega.com [promega.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of NBI-27914 Hydrochloride

Disclaimer: Detailed in vivo experimental protocols for NBI-27914 hydrochloride, a gonadotropin-releasing hormone (GnRH) antagonist developed by Neurocrine Biosciences, are not publicly available and are considered proprietary information. The following application notes and protocols are representative examples based on standard in vivo methodologies for evaluating GnRH antagonists in relevant preclinical models. These should be adapted and optimized based on specific research objectives.

Introduction

This compound is a non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. By competitively inhibiting the GnRH receptor in the pituitary gland, it suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, reduces the production of gonadal hormones such as estrogen and testosterone. This mechanism of action makes it a candidate for treating hormone-dependent conditions like endometriosis, uterine fibroids, and prostate cancer. The following protocols outline a general framework for assessing the in vivo efficacy, pharmacokinetics, and safety of a GnRH antagonist like this compound in a preclinical setting.

Signaling Pathway of GnRH Antagonists

The primary mechanism of action for this compound is the disruption of the Hypothalamic-Pituitary-Gonadal (HPG) axis. The diagram below illustrates this pathway and the point of intervention for a GnRH antagonist.

Caption: Mechanism of HPG axis suppression by a GnRH antagonist.

Representative In Vivo Efficacy Study: Endometriosis Model

This protocol describes a general procedure for evaluating the efficacy of a GnRH antagonist in a surgically-induced endometriosis rat model.

Objective: To determine the dose-dependent efficacy of this compound in reducing the size of endometriotic lesions in a rodent model.

Experimental Workflow:

Caption: Workflow for a preclinical endometriosis efficacy study.

Detailed Protocol:

-

Animal Model:

-

Use adult female Sprague-Dawley rats (8-10 weeks old).

-

Perform ovariectomy to remove endogenous estrogen production.

-

Surgically suture autologous uterine horn tissue (approx. 5x5 mm pieces) onto the intestinal mesentery.

-

-

Lesion Establishment:

-

Allow a 2-week recovery and lesion establishment period.

-

During this time, provide exogenous estrogen (e.g., estradiol valerate) via subcutaneous injection or pellet to stimulate the growth of the implants.

-

-

Grouping and Dosing:

-

Randomly assign animals (n=8-10 per group) to the following cohorts:

-

Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 5% DMSO in saline) daily.

-

Group 2 (Positive Control): Administer a known GnRH agonist like Leuprolide Acetate.

-

Group 3 (Low Dose NBI-27914 HCl): e.g., 1 mg/kg, daily.

-

Group 4 (Mid Dose NBI-27914 HCl): e.g., 3 mg/kg, daily.

-

Group 5 (High Dose NBI-27914 HCl): e.g., 10 mg/kg, daily.

-

-

Administer compounds via a clinically relevant route, such as oral gavage (p.o.) or subcutaneous injection (s.c.).

-

-

Treatment and Monitoring:

-

Treat animals daily for 4 consecutive weeks.

-

Monitor body weight and general health status twice weekly.

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize animals via an approved method.

-

Surgically excise the endometriotic lesions and measure their volume (Length x Width x Height) and wet weight.

-

Collect terminal blood samples via cardiac puncture for analysis of serum LH and estradiol levels using ELISA kits.

-

Data Presentation

All quantitative data should be summarized for clear interpretation. The tables below represent hypothetical outcomes for the described endometriosis study.

Table 1: Effect of NBI-27914 HCl on Endometriotic Lesion Size

| Treatment Group | Dose (mg/kg) | Mean Lesion Volume (mm³) ± SEM | Mean Lesion Weight (mg) ± SEM | % Inhibition vs. Vehicle |

| Vehicle Control | - | 150.5 ± 12.3 | 145.2 ± 11.8 | - |

| Leuprolide Acetate | 1 | 45.2 ± 5.1 | 42.8 ± 4.9 | 70.0% |

| NBI-27914 HCl | 1 | 110.8 ± 9.5 | 105.6 ± 9.1 | 26.4% |

| NBI-27914 HCl | 3 | 75.1 ± 6.8 | 72.3 ± 6.5 | 50.1% |

| NBI-27914 HCl | 10 | 48.9 ± 4.7 | 46.1 ± 4.2 | 67.5% |

Table 2: Effect of NBI-27914 HCl on Serum Hormone Levels

| Treatment Group | Dose (mg/kg) | Serum LH (ng/mL) ± SEM | Serum Estradiol (pg/mL) ± SEM |

| Vehicle Control | - | 1.8 ± 0.3 | 45.6 ± 5.2 |

| Leuprolide Acetate | 1 | 0.3 ± 0.1 | 8.1 ± 1.5 |

| NBI-27914 HCl | 1 | 1.1 ± 0.2 | 28.4 ± 3.9 |

| NBI-27914 HCl | 3 | 0.6 ± 0.1 | 15.5 ± 2.8 |

| NBI-27914 HCl | 10 | 0.4 ± 0.1 | 9.2 ± 1.8 |

Pharmacokinetic (PK) Study Protocol

Objective: To determine the key pharmacokinetic parameters of this compound following a single administration.

Protocol:

-

Animals: Use naive male Sprague-Dawley rats (n=3-4 per time point).

-

Dosing: Administer a single dose of NBI-27914 HCl (e.g., 10 mg/kg, p.o. or 2 mg/kg, i.v.).

-

Sample Collection: Collect sparse blood samples (approx. 200 µL) from the tail vein into EDTA-coated tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of NBI-27914 HCl in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters.

Table 3: Representative Pharmacokinetic Parameters for NBI-27914 HCl

| Parameter | Oral (p.o.) @ 10 mg/kg | Intravenous (i.v.) @ 2 mg/kg |

| Cmax (ng/mL) | 850 ± 95 | 1500 ± 120 |

| Tmax (hr) | 1.5 | 0.25 |

| AUC(0-inf) (ng*hr/mL) | 4500 ± 350 | 2250 ± 210 |

| T½ (hr) | 6.2 ± 0.8 | 5.8 ± 0.7 |

| Bioavailability (%) | 40% | - |

Application Notes and Protocols: NBI-27914 Hydrochloride in Rodent Models of Anxiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-27914 hydrochloride is a potent and selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF system plays a pivotal role in the neuroendocrine, autonomic, and behavioral responses to stress. Dysregulation of this system, particularly through the CRF1 receptor, has been strongly implicated in the pathophysiology of anxiety and other stress-related disorders. As such, CRF1 receptor antagonists like this compound are valuable pharmacological tools for preclinical research aimed at understanding the mechanisms of anxiety and for the development of novel anxiolytic therapies.

These application notes provide detailed protocols for utilizing this compound in common rodent models of anxiety-like behavior: the elevated plus-maze (EPM), the open field test (OFT), and the light-dark box test (LDB).

Mechanism of Action: CRF1 Receptor Signaling

Corticotropin-releasing factor (CRF) is the primary endogenous ligand for the CRF1 receptor. Upon binding of CRF, the CRF1 receptor, a G-protein coupled receptor (GPCR), primarily couples to a stimulatory G-protein (Gs). This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to the physiological and behavioral responses associated with stress and anxiety. This compound acts as a competitive antagonist at the CRF1 receptor, blocking the binding of CRF and thereby inhibiting this signaling pathway.

Data Presentation: Efficacy of this compound

The following table summarizes quantitative data on the anxiolytic-like effects of this compound in a rodent model. It is important to note that the available specific data for this compound in the elevated plus-maze comes from a study investigating pain-related anxiety. The expected outcomes in the open field and light-dark box tests are based on the known effects of anxiolytic compounds that target the CRF1 receptor.

| Behavioral Test | Animal Model | This compound Dose (i.p.) | Key Behavioral Parameter | Result |

| Elevated Plus-Maze | Rat (Arthritis-induced pain model) | 10 mg/kg | % Open Arm Entries | Significant increase compared to vehicle-treated arthritic rats |

| % Time in Open Arms | Significant increase compared to vehicle-treated arthritic rats | |||

| Open Field Test | Rat | 5 - 20 mg/kg (projected) | Time Spent in Center | Expected to increase |

| Locomotor Activity (Total Distance) | Expected to have no significant effect at anxiolytic doses | |||

| Light-Dark Box Test | Rat | 5 - 20 mg/kg (projected) | Time Spent in Light Compartment | Expected to increase |

| Transitions Between Compartments | Expected to increase |

Experimental Protocols

Compound Preparation and Administration

Vehicle Preparation: this compound is soluble in organic solvents such as DMSO and ethanol. A common vehicle for intraperitoneal (i.p.) injection is a suspension in a mixture of DMSO, PEG300, Tween-80, and saline. For example, a 1 mg/mL suspension can be prepared by dissolving the compound in DMSO (10 mg/mL stock), then adding PEG300, Tween-80, and finally saline to the desired volume.

Administration Protocol:

-

Accurately weigh the required amount of this compound.

-

Prepare the vehicle solution as described above.

-

Add the powdered compound to the vehicle and vortex thoroughly to ensure a homogenous suspension.

-

Administer the solution via intraperitoneal (i.p.) injection to the lower right abdominal quadrant of the rodent.

-

The typical injection volume for rats is 1-2 mL/kg.

-

Behavioral testing is typically conducted 30-60 minutes post-injection.

Elevated Plus-Maze (EPM)

The EPM test is a widely used model for assessing anxiety-like behavior in rodents. It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Apparatus:

-

A plus-shaped maze elevated from the floor (typically 50-70 cm).

-

Two open arms and two enclosed arms of equal dimensions.

-

For rats: arms are typically 50 cm long and 10 cm wide, with the closed arms having 40 cm high walls.

-

The maze should be placed in a dimly lit, quiet room.

Protocol:

-

Habituate the animals to the testing room for at least 60 minutes prior to the experiment.

-

Administer this compound or vehicle 30-60 minutes before testing.

-

Place the rat in the center of the maze, facing one of the open arms.

-

Allow the animal to freely explore the maze for a 5-minute session.

-

Record the session using a video camera mounted above the maze.

-

Between trials, thoroughly clean the maze with 70% ethanol to remove any olfactory cues.

-

Analyze the video recordings for the following parameters:

-

Primary Measures of Anxiety:

-

Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100.

-

Percentage of open arm entries: (Number of open arm entries / Total number of all arm entries) x 100.

-

-

Measure of Locomotor Activity:

-

Total number of arm entries.

-

-

Anxiolytic compounds like this compound are expected to increase the percentage of time spent in the open arms and the percentage of open arm entries, without significantly affecting the total number of arm entries.

Open Field Test (OFT)

The OFT assesses anxiety-like behavior and general locomotor activity. Rodents naturally tend to stay close to the walls (thigmotaxis) of a novel, open environment, and anxiolytic compounds increase exploration of the more anxiogenic central area.

Apparatus:

-

A square or circular arena with high walls to prevent escape.

-

For rats: a common size is 100 cm x 100 cm with 40 cm high walls.

-

The arena is typically divided into a central zone and a peripheral zone by video tracking software.

-

The test is conducted under controlled lighting conditions.

Protocol:

-

Acclimate the animals to the testing room for at least 60 minutes.

-

Administer this compound or vehicle 30-60 minutes prior to testing.

-

Gently place the rat in the center or a corner of the open field arena.

-

Allow the animal to explore the arena for a 5-10 minute session.

-

Record the session with an overhead video camera.

-

Clean the arena with 70% ethanol between each animal.

-

Analyze the recordings for:

-

Primary Measures of Anxiety:

-

Time spent in the center zone.

-

Latency to enter the center zone.

-

Number of entries into the center zone.

-

-

Measures of Locomotor Activity:

-

Total distance traveled.

-

Rearing frequency.

-

-

This compound is expected to increase the time spent in and the number of entries into the central zone, indicating an anxiolytic effect. It is not expected to significantly alter total locomotor activity at doses that produce anxiolysis.

Light-Dark Box Test (LDB)

The LDB test is another model based on the conflict between exploration and aversion to a brightly lit environment.

Apparatus:

-

A box divided into a small, dark compartment and a larger, brightly illuminated compartment.

-

For rats: a typical size is 46 cm x 27 cm x 30 cm, with the dark compartment comprising one-third of the total area.

-

An opening connects the two compartments.

Protocol:

-

Habituate the animals to the testing room for at least 60 minutes.

-

Administer this compound or vehicle 30-60 minutes before the test.

-

Place the rat in the center of the illuminated compartment, facing away from the opening to the dark compartment.

-

Allow the animal to explore the apparatus for a 5-10 minute session.

-

Record the session with a video camera.

-

Clean the box thoroughly between trials.

-

Analyze the recordings for:

-

Primary Measures of Anxiety:

-

Time spent in the light compartment.

-

Latency to first enter the dark compartment.

-

-

Measure of Activity/Exploration:

-

Number of transitions between the two compartments.

-

-

An anxiolytic effect of this compound would be demonstrated by an increase in the time spent in the light compartment and an increased number of transitions between the compartments.

Conclusion

This compound is a valuable tool for investigating the role of the CRF1 receptor in anxiety. The protocols outlined above provide a framework for assessing the anxiolytic potential of this compound in standard rodent behavioral models. Consistent and carefully controlled experimental procedures are crucial for obtaining reliable and reproducible data. Researchers should always consider the specific strain, age, and sex of the animals, as well as the environmental conditions, as these factors can influence behavioral outcomes.

Application Notes and Protocols: NBI-27914 Hydrochloride in Behavioral Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-27914 hydrochloride is a potent and selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2][3][4] The CRF system plays a pivotal role in mediating the body's response to stress, and dysregulation of this system has been implicated in a variety of neuropsychiatric disorders, including anxiety, depression, and addiction.[5][6] As a CRF1 receptor antagonist, this compound effectively blocks the downstream signaling cascades initiated by the binding of corticotropin-releasing factor (CRF) to its primary receptor, thereby mitigating the physiological and behavioral consequences of stress. These application notes provide an overview of the use of this compound in behavioral neuroscience research, including its mechanism of action, relevant signaling pathways, and detailed protocols for its administration in various behavioral assays.

Mechanism of Action and Signaling Pathway